molecular formula C39H72O3Si2 B12815439 6-(4-{2-[3,5-Bis-(tert-butyl-dimethyl-silanyloxy)-2-methylene-cyclohexylidene]-ethylidene}-7a-methyl-octahydro-inden-1-yl)-2-methyl-heptan-2-ol

6-(4-{2-[3,5-Bis-(tert-butyl-dimethyl-silanyloxy)-2-methylene-cyclohexylidene]-ethylidene}-7a-methyl-octahydro-inden-1-yl)-2-methyl-heptan-2-ol

Cat. No.: B12815439
M. Wt: 645.2 g/mol
InChI Key: HAYVDHBKYABBBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the CAS number 140710-96-9 and molecular formula C₃₉H₇₂O₃Si₂ (molecular weight: 645.16 g/mol), is a highly functionalized sterol derivative characterized by a complex bicyclic framework . Key structural features include:

  • Two tert-butyldimethylsilyl (TBS) protecting groups at the 3,5-positions of a methylenecyclohexylidene ring.
  • Cross-conjugated dienes (ethylidene and methylene groups) that stabilize the extended π-system.
  • A heptan-2-ol side chain with a tertiary alcohol group, contributing to its amphiphilic properties .

The compound is primarily used as a synthetic intermediate in the preparation of vitamin D analogs, such as calcipotriol and paricalcitol, where the TBS groups protect hydroxyl moieties during synthesis . Its stereochemistry ([R]-configuration at multiple chiral centers) is critical for binding to vitamin D receptors (VDRs) .

Properties

IUPAC Name

6-[4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H72O3Si2/c1-28(18-16-24-38(9,10)40)33-22-23-34-30(19-17-25-39(33,34)11)20-21-31-26-32(41-43(12,13)36(3,4)5)27-35(29(31)2)42-44(14,15)37(6,7)8/h20-21,28,32-35,40H,2,16-19,22-27H2,1,3-15H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYVDHBKYABBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H72O3Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-{2-[3,5-Bis-(tert-butyl-dimethyl-silanyloxy)-2-methylene-cyclohexylidene]-ethylidene}-7a-methyl-octahydro-inden-1-yl)-2-methyl-heptan-2-ol typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the cyclohexylidene moiety: This step involves the reaction of a suitable cyclohexanone derivative with tert-butyl-dimethyl-silanyloxy groups under specific conditions to form the cyclohexylidene intermediate.

    Introduction of the ethylidene group: The cyclohexylidene intermediate is then reacted with an appropriate reagent to introduce the ethylidene group.

    Formation of the octahydro-inden moiety: This step involves the cyclization of the intermediate to form the octahydro-inden structure.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

6-(4-{2-[3,5-Bis-(tert-butyl-dimethyl-silanyloxy)-2-methylene-cyclohexylidene]-ethylidene}-7a-methyl-octahydro-inden-1-yl)-2-methyl-heptan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various catalysts for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Materials Science

The compound exhibits properties that make it suitable for use in advanced materials, particularly in the development of polymers and coatings. Its siloxane groups enhance thermal stability and mechanical strength, which are critical in high-performance applications.

Pharmaceutical Chemistry

Due to its structural complexity, this compound can serve as a precursor or intermediate in the synthesis of various pharmaceutical agents. The presence of multiple functional groups allows for further derivatization, which can lead to the development of new therapeutic agents.

Organic Synthesis

The compound can be utilized as a reagent in organic synthesis reactions. Its ability to participate in various chemical transformations makes it valuable for creating complex organic molecules. This includes applications in synthesizing natural products or designing novel compounds with specific biological activities.

Case Study 1: Polymer Development

In a study focused on enhancing polymer properties, researchers incorporated derivatives of 6-(4-{2-[3,5-Bis-(tert-butyl-dimethyl-silanyloxy)-2-methylene-cyclohexylidene]-ethylidene}-7a-methyl-octahydro-inden-1-yl)-2-methyl-heptan-2-ol into polyolefin matrices. The results indicated improved thermal stability and mechanical performance compared to traditional polymer additives.

Case Study 2: Pharmaceutical Synthesis

A research project investigated the use of this compound as an intermediate in synthesizing anti-cancer agents. The study demonstrated that modifications to the compound's structure could yield derivatives with enhanced biological activity against specific cancer cell lines, showcasing its potential in drug discovery.

Mechanism of Action

The mechanism of action of 6-(4-{2-[3,5-Bis-(tert-butyl-dimethyl-silanyloxy)-2-methylene-cyclohexylidene]-ethylidene}-7a-methyl-octahydro-inden-1-yl)-2-methyl-heptan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Key Analogues

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound (140710-96-9) C₃₉H₇₂O₃Si₂ 645.16 TBS-protected diol, heptanol, dienes
(2E,4R)-4-[(1R,3aS,4E,7aR)-... (CAS: N/A) C₃₇H₆₆O₄Si₂ 659.18 Cyclopropyl-pentenone, TBS-protected diol
4-[1-[(3As,7aS)-4-... (152517-44-7) C₃₈H₇₀O₄Si₂ 647.13 Ethoxybutanol, shorter alkyl chain
Calcipotriol Intermediates C₃₆H₅₈O₃Si₂ (varies) ~600–650 TBS-protected diol, divergent side chains

Key Structural Differences:

Backbone Complexity: The target compound has a heptan-2-ol side chain, while CAS 152517-44-7 features a shorter ethoxybutanol chain, reducing steric bulk.

Protecting Groups: All analogues share TBS groups for hydroxyl protection, but their positions differ. For example, the cyclopropyl-pentenone analogue replaces the heptanol with a rigid cyclopropyl group, altering polarity.

Diene Systems: The target compound’s ethylidene-methylenecyclohexylidene system contrasts with the thioether-pyrimidinone motifs in nucleoside analogues (e.g., ’s compound) , which prioritize electronic delocalization over steric protection.

Mechanistic Insights :

  • The heptanol chain in the target compound enhances VDR binding by mimicking the natural hormone’s alkyl tail .
  • The cyclopropyl group in introduces rigidity, reducing conformational flexibility and thus receptor affinity .
  • TBS groups universally improve metabolic stability by shielding hydroxyls from enzymatic degradation .

Biological Activity

The compound 6-(4-{2-[3,5-Bis-(tert-butyl-dimethyl-silanyloxy)-2-methylene-cyclohexylidene]-ethylidene}-7a-methyl-octahydro-inden-1-yl)-2-methyl-heptan-2-ol , with the CAS number 140710-96-9 , is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C39H72O3Si2
  • Molecular Weight : 645.16 g/mol
  • Density : 0.95 g/cm³ (predicted)
  • Boiling Point : 621.9 °C (predicted)
  • LogP : 11.76

The compound is characterized by a significant hydrophobic nature due to its high LogP value, indicating potential interactions with lipid membranes.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Antioxidant Properties : The presence of tert-butyl groups and siloxy functionalities may enhance the compound's ability to scavenge free radicals.
  • Anti-inflammatory Effects : Preliminary studies suggest that similar compounds can modulate inflammatory pathways, potentially reducing cytokine release.
  • Antimicrobial Activity : Some derivatives have shown effectiveness against specific bacterial strains, indicating a possible role in antimicrobial applications.

Study on Antioxidant Activity

A study published in Journal of Organic Chemistry evaluated the antioxidant properties of siloxy-containing compounds. The results demonstrated that compounds with similar structures effectively reduced oxidative stress markers in vitro, suggesting a protective role against cellular damage .

Anti-inflammatory Research

In a clinical trial assessing the anti-inflammatory effects of related compounds, participants receiving treatments containing siloxy derivatives showed a marked decrease in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) .

Antimicrobial Efficacy

Research conducted by Microbial Pathogenesis reported that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption caused by the hydrophobic nature of the compounds .

Comparative Analysis of Biological Activities

Activity TypeSimilar CompoundsObserved Effects
AntioxidantTert-butyl silanesReduced oxidative stress
Anti-inflammatorySiloxy derivativesDecreased IL-6 and CRP levels
AntimicrobialSiloxy analogsInhibition of bacterial growth

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing derivatives of this compound, given its complex stereochemistry and silanyloxy substituents?

  • Methodological Answer : Utilize stepwise protection/deprotection strategies for silanyloxy groups (e.g., tert-butyldimethylsilyl ethers) to prevent undesired side reactions. Evidence from analogous syntheses suggests employing Grignard or Wittig reactions for introducing methylene and ethylidene moieties, followed by chromatographic purification (e.g., silica gel with gradients of hexane/ethyl acetate) to isolate stereoisomers . Reaction conditions (e.g., 15-hour stirring at 50°C under inert atmosphere) are critical for yield optimization .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Combine 1H/13C NMR for stereochemical analysis of cyclohexylidene and octahydro-indenyl groups, HRMS for molecular weight validation, and FT-IR to verify silanyloxy (Si-O) and hydroxyl (-OH) functional groups. For crystalline derivatives, X-ray crystallography resolves absolute configurations .

Q. What experimental design principles should guide studies on its environmental fate?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL, which emphasize:

  • Laboratory studies : Measure log P (octanol-water partition coefficient) and hydrolysis rates under varying pH/temperature.
  • Ecosystem simulations : Use microcosms to assess biodegradation pathways and bioaccumulation potential in biotic compartments .
    • Include controls for silanyloxy group stability, as tert-butyldimethylsilyl ethers are sensitive to acidic/basic conditions .

Advanced Research Questions

Q. How can conflicting data on its biological activity be resolved, particularly across different in vitro models?

  • Methodological Answer : Conduct dose-response assays with standardized cell lines (e.g., HEK293 or HepG2) to isolate compound-specific effects from model variability. Use metabolomic profiling to identify off-target interactions (e.g., cytochrome P450 inhibition) that may explain discrepancies. Cross-reference with structural analogs (e.g., sesquiterpene lactones) to infer mechanistic pathways .

Q. What computational approaches are suitable for predicting its interactions with biological targets?

  • Methodological Answer : Employ docking simulations (e.g., AutoDock Vina) using crystal structures of relevant receptors (e.g., nuclear hormone receptors). Validate predictions with molecular dynamics (MD) simulations to assess binding stability. For environmental studies, use QSAR models to estimate toxicity endpoints (e.g., EC50 for aquatic organisms) .

Q. How can stereochemical purity be maintained during large-scale synthesis?

  • Methodological Answer : Optimize reaction conditions (e.g., chiral catalysts or low-temperature kinetic control) to minimize epimerization. Monitor enantiomeric excess via chiral HPLC or polarimetry . For silanyloxy-protected intermediates, avoid protic solvents that may accelerate desilylation .

Q. What strategies mitigate oxidative degradation during long-term storage?

  • Methodological Answer : Store lyophilized samples at +4°C under argon to prevent hydrolysis/oxidation. For solutions, use stabilizers like BHT (butylated hydroxytoluene) in anhydrous solvents (e.g., DMSO). Regularly validate purity via HPLC-UV/ELSD to detect degradation products .

Theoretical and Framework-Oriented Questions

Q. How can a theoretical framework enhance mechanistic studies of this compound’s bioactivity?

  • Methodological Answer : Anchor hypotheses to cheminformatics principles (e.g., Hammett substituent constants for silanyloxy groups) or systems biology models (e.g., network pharmacology). For environmental studies, integrate ecological risk assessment frameworks to contextualize toxicity data .

Q. What methodological innovations address challenges in analyzing its polycyclic structure?

  • Methodological Answer : Leverage ultra-high-field NMR (≥800 MHz) to resolve overlapping signals in the octahydro-indenyl core. For unresolved stereocenters, apply NOESY/ROESY to assign spatial proximities. Couple with DFT calculations to predict NMR chemical shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.